(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
Description
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSULZSNDXGGHP-DHIUTWEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654386 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391586-46-1 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, commonly referred to as a fluorene derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, properties, and biological effects, supported by relevant data tables and case studies.
The molecular formula of this compound is C₂₅H₂₃N₁O₅, with a molecular weight of approximately 417.454 g/mol. The compound features a complex structure that includes a fluorene moiety, which is known for its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃N₁O₅ |
| Molecular Weight | 417.454 g/mol |
| CAS Number | 1391586-46-1 |
| LogP | 3.786 |
| PSA | 99.35 |
Anticancer Properties
Recent studies have indicated that fluorene derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were reported to be around 15 µM for MCF-7 and 10 µM for PC-3 cells.
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antitumor Activity in Mice
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Study 2: In Vitro Cytotoxicity Testing
In another study assessing cytotoxicity, the compound was tested on various human cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, allowing selective deprotection under mild basic conditions.
Mechanism : The Fmoc group undergoes β-elimination in the presence of piperidine, forming a dibenzofulvene intermediate .
Peptide Bond Formation
The carboxylic acid group participates in coupling reactions to form amide bonds, critical for peptide synthesis.
| Reagent System | Activation Method | Coupling Efficiency | Byproducts |
|---|---|---|---|
| HATU/DIPEA | Uronium-based activation | >95% | Minor HOAt derivatives |
| DCC/NHS | Carbodiimide-mediated | 85–90% | DCU precipitate |
| EDCl/HOBt | In situ active ester | 88–92% | Less racemization observed |
Optimal Conditions : HATU (1.1 equiv) with DIPEA (2.5 equiv) in DMF at 0°C → rt for 2 h achieves near-quantitative conversion .
Esterification of the Carboxylic Acid
The carboxylic acid can be esterified to improve solubility or enable further modifications.
| Esterification Agent | Conditions | Yield | Application |
|---|---|---|---|
| Methanol/HCl | Reflux, 6 h | 78% | Methyl ester for SPPS |
| DCC/DMAP | DCM, rt, 12 h | 82% | Activated esters for conjugates |
| Trimethylsilyl diazomethane | MeOH, 0°C, 30 min | 95% | Rapid, mild esterification |
Note : The β-hydroxy group remains intact under these conditions .
Oxidation of the β-Hydroxy Group
The secondary alcohol can be oxidized to a ketone, altering the compound’s reactivity.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Dess-Martin periodinane | DCM, rt, 1 h | 3-amino-2-oxo-4-phenylbutanoic acid | 91% |
| Swern oxidation | Oxalyl chloride, DMSO | Same as above | 85% |
| TEMPO/NaOCl | H₂O/CH₂Cl₂, 0°C | Ketone with minimal epimerization | 88% |
Critical Insight : Dess-Martin periodinane offers superior selectivity and avoids overoxidation .
Side-Chain Modifications
The phenyl group and β-hydroxy moiety enable targeted derivatization.
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | 65% |
| Sulfonation | SO₃/H₂SO₄, 50°C | meta | 58% |
β-Hydroxy Group Acylation
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetic anhydride/pyridine | DCM, rt, 4 h | Acetylated β-hydroxy derivative |
| Benzoyl chloride/TEA | THF, 0°C → rt, 12 h | Benzoylated analog |
Stability Under Various Conditions
| Condition | Observation | Degradation |
|---|---|---|
| Aqueous acidic (pH 2) | Fmoc group stable; β-hydroxy resists hydrolysis | <5% in 24 h |
| Aqueous basic (pH 10) | Rapid Fmoc cleavage; β-hydroxy unaffected | >95% in 1 h |
| UV light (254 nm) | Gradual decomposition via Fmoc photooxidation | 20% in 6 h |
Key Research Findings
-
Stereochemical Integrity : The (2R,3R) configuration remains unchanged during coupling and oxidation reactions, as confirmed by chiral HPLC .
-
Solid-Phase Synthesis Compatibility : The compound serves as a building block in Fmoc-SPPS protocols, with coupling efficiencies >98% reported.
-
Toxicity Profile : Causes skin and eye irritation (H315/H319), necessitating handling under fume hoods .
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids with structural variations in substituents, stereochemistry, and side-chain modifications. Below is a detailed comparison with analogous compounds, supported by data from diverse sources.
Structural Variations and Substituents
Table 1: Key Structural and Molecular Comparisons
Impact of Substituents on Properties
- Hydrophobicity : The phenyl group in the parent compound contributes to hydrophobic interactions, whereas the 4-hydroxyphenyl variant () introduces polarity, enhancing solubility in aqueous environments.
- Steric Effects : Bulky substituents like tert-butyl () and trifluoromethyl () hinder peptide chain assembly by limiting access to reactive sites .
- Brominated derivatives () offer sites for further chemical modifications .
Stereochemical Considerations
- The (2R,3R) configuration in the parent compound contrasts with (S)-isomers (e.g., ), which may exhibit different binding affinities in chiral environments. Computational similarity indexing (e.g., Tanimoto coefficients) could quantify stereochemical divergence .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Starting material selection: Often derived from hydroxy amino acids such as levodopa or related hydroxy-phenylbutanoic acids.
- Introduction of the Fmoc protecting group: Using 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to protect the amino group.
- Stereoselective control: Ensuring the (2R,3R) stereochemistry during synthesis.
- Purification and crystallization: To obtain the final compound in high purity.
The Fmoc group is crucial as a temporary protecting group in peptide synthesis, allowing selective deprotection under mild basic conditions without affecting other functional groups.
Detailed Preparation Methodology
Protection of the Amino Group with Fmoc
- Reagents: The amino acid (e.g., levodopa or hydroxyphenylbutanoic acid) is reacted with Fmoc N-hydroxysuccinimide ester.
- Conditions: The reaction is typically performed in an aqueous or mixed solvent system (acetone, ethyl acetate) with a base such as sodium bicarbonate to neutralize the acid formed.
- Process: The amino acid and sodium bicarbonate are mixed, followed by slow addition of Fmoc-OSu. The mixture is stirred overnight to ensure complete reaction.
- Work-up: Removal of solvents by evaporation, washing with ether and water, extraction with ethyl acetate, acidification to protonate the product, and drying to isolate the Fmoc-protected amino acid.
This step yields the Fmoc acyl amino acid intermediate, which is essential for further transformation.
Stereoselective Formation of the Hydroxy-Phenylbutanoic Acid Derivative
- Key step: The Fmoc-protected amino acid intermediate reacts with reagents such as 2,2-dimethoxypropane or 2-propanal dimethyl acetal in the presence of a catalyst.
- Catalyst: Pyridinium p-toluenesulfonate (PPTS) is commonly used to promote the reaction.
- Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve both reactants and catalyst effectively.
- Conditions: The reaction mixture is refluxed for 0.5 to 50 hours depending on scale and desired conversion.
- Work-up: After completion, THF is removed by concentration, and the residue is dissolved in ethyl acetate. The organic layer is washed repeatedly with ferric chloride solution and water to remove impurities.
- Purification: The product is filtered, concentrated, and recrystallized from a mixture of sherwood oil and ethyl acetate to obtain the pure (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid.
Stepwise Reaction Summary Table
| Step | Reaction Description | Reagents & Conditions | Solvent | Catalyst | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Amino group protection with Fmoc | Amino acid + Fmoc-OSu + NaHCO3 | Acetone, ethyl acetate | None | Overnight | Stirred, pH controlled |
| 2 | Formation of hydroxy-phenylbutanoic acid derivative | Fmoc-acyl amino acid + 2,2-dimethoxypropane | THF | Pyridinium p-toluenesulfonate | 0.5–50 h reflux | Reflux, purification by extraction and recrystallization |
Alternative Synthesis Approaches
- Solid-phase peptide synthesis (SPPS) adaptation: The compound can be synthesized on resin supports using automated peptide synthesizers, employing cycles of swelling, Fmoc deprotection with piperidine/DMF, and coupling with activated Fmoc amino acids using coupling reagents such as PyBOP, HATU, or DIC with additives like HOAt or DIPEA. This method is particularly useful for preparing protected amino acid derivatives for peptide assembly.
Analytical and Purity Considerations
- Characterization: The final compound is characterized by molecular weight (~433.5 g/mol for related derivatives), NMR, and mass spectrometry to confirm structure and stereochemistry.
- Purity: Recrystallization and repeated washing steps ensure removal of impurities, including residual catalysts and side products.
- Yield: Optimized reaction conditions and purification steps yield high purity product suitable for peptide synthesis applications.
Research Findings and Optimization Notes
- The use of pyridinium p-toluenesulfonate as a catalyst in THF provides a balance between reaction rate and stereochemical integrity.
- Extended reflux times (up to 50 hours) may be necessary to drive the reaction to completion, especially on larger scales.
- The choice of solvent and washing agents (ferric chloride solution) is critical to remove colored impurities and side products.
- Automated SPPS methods can be adapted for rapid synthesis of Fmoc-protected amino acids, improving reproducibility and throughput.
Q & A
How can the stereochemistry of (2R,3R)-3-Fmoc-amino-2-hydroxy-4-phenylbutanoic acid be confirmed experimentally?
Level: Basic
Methodological Answer:
Stereochemical confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to analyze coupling constants (e.g., vicinal -values) and NOE correlations, which reveal spatial relationships between protons. For example, the anti orientation of the hydroxyl and Fmoc groups in the (2R,3R) configuration can be inferred from NOESY cross-peaks .
- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and verify optical purity. Retention times can be compared to standards .
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignment but requires high-quality crystals, which may be challenging for labile compounds .
What strategies optimize the synthesis yield of this compound in multi-step reactions?
Level: Advanced
Methodological Answer:
Key optimization steps include:
- Protecting Group Management: The Fmoc group is acid-labile; use mild deprotection conditions (e.g., 20% piperidine in DMF) to prevent premature cleavage. Ensure compatibility with other functional groups (e.g., hydroxyl groups may require temporary protection with TBS or Ac) .
- Solvent and Catalyst Selection: Use dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions. Catalysts like HOBt/DIC or PyBOP improve coupling efficiency in peptide synthesis .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields for steps like ester hydrolysis or amide bond formation .
How should researchers address discrepancies in spectral data during characterization?
Level: Advanced
Methodological Answer:
- Cross-Validation: Compare data across multiple techniques (e.g., NMR, LC-MS, IR) to resolve ambiguities. For instance, a mismatch between calculated and observed molecular weights in MS may indicate impurities or adducts .
- Dynamic Light Scattering (DLS): Detect aggregates or particulates in solution that may skew NMR or UV-Vis results .
- Control Experiments: Re-synthesize the compound or isolate intermediates to trace the source of inconsistencies (e.g., epimerization during coupling) .
What are the best practices for evaluating biological activity in drug discovery contexts?
Level: Advanced
Methodological Answer:
- Target Interaction Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () to biological targets like enzymes or receptors .
- Cellular Assays: Test cytotoxicity and membrane permeability using cell lines (e.g., Caco-2 for intestinal absorption). Fluorophore-tagged derivatives can track cellular uptake via fluorescence microscopy .
- Metabolic Stability: Assess susceptibility to hepatic enzymes (e.g., cytochrome P450) using liver microsomes. Stability in simulated gastric fluid (pH 2) predicts oral bioavailability .
How can computational modeling predict the compound’s reactivity in synthetic pathways?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity (e.g., nucleophilic attack at the Fmoc carbonyl vs. ester group) .
- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Docking Studies: Model interactions with biological targets to guide structural modifications (e.g., substituting the phenyl group with fluorinated analogs for enhanced binding) .
What safety protocols are critical for handling this compound in the lab?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Storage Conditions: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic waste containing fluorinated or aromatic moieties .
How do structural analogs influence the compound’s reactivity and bioactivity?
Level: Advanced
Methodological Answer:
- Fluorination Effects: Analogs with 3,5-difluorophenyl groups (e.g., ) exhibit altered electronic properties, enhancing metabolic stability and target affinity .
- Stereochemical Variants: (2S,3S)-configured analogs may show reduced activity due to steric clashes with target binding pockets, as observed in related Fmoc-amino acid derivatives .
- Functional Group Swaps: Replacing the hydroxyl group with a thioether (e.g., ) can modulate redox activity and improve membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
